![molecular formula C11H7NO2 B512137 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one CAS No. 115164-17-5](/img/structure/B512137.png)

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

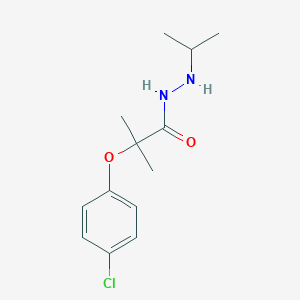

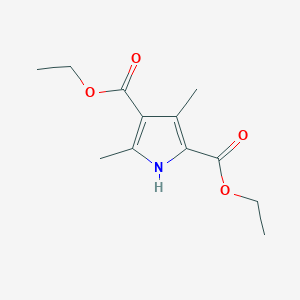

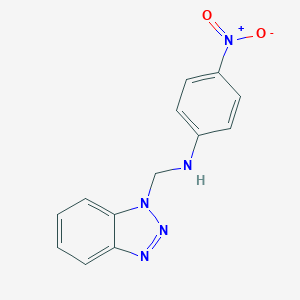

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a heterocyclic compound with a naphthalene ring and a five-membered oxazole ring . It is also known as naphthoxazole or oxazonaphthene.

Synthesis Analysis

The synthesis of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthol with ethyl chloroformate and ammonium carbonate in the presence of triethylamine as a base. Another method involves multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, SiO2.HClO4, and ethanol as the solvent .Molecular Structure Analysis

The molecular formula of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is C11H7NO2 . It has a molar mass of 185.18 g/mol . The structure includes a naphthalene ring and a five-membered oxazole ring .Chemical Reactions Analysis

The compound has a moderate reactivity toward electrophilic and nucleophilic reagents due to the presence of the oxazole ring. It can participate in various chemical reactions, including those involving diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .科学的研究の応用

Organic Synthesis and Multicomponent Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one (2-naphthol) serves as an essential starting material in organic synthesis. Its electron-rich aromatic framework contains multiple reactive sites, making it suitable for various transformations. Researchers have extensively utilized multicomponent reactions involving 2-naphthol to construct diverse N/O-containing heterocyclic frameworks . These reactions allow for rapid and efficient synthesis of biologically relevant compounds.

One-Pot Synthesis of 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones

A novel protocol involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50 °C. This process yields 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones, which may have interesting properties .

作用機序

Target of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The compound features a five-membered oxazole ring fused between positions 2 and 3 of a naphthalene core, a bicyclic aromatic hydrocarbon. This structure likely contributes to its biological activity. The presence of two hydrogens at positions 2 and 3 suggests that the compound may exist in a tautomeric form, where the hydrogen can switch positions between the nitrogen and oxygen in the oxazole ring.

Biochemical Pathways

Benzoxazole derivatives, which share structural similarities with this compound, have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Result of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

特性

IUPAC Name |

3H-benzo[f][1,3]benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUCEMZGKRKKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)